2-(4-methoxyphenyl)prop-2-enoic acid
Description
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-6H,1H2,2H3,(H,11,12) |
InChI Key |
HZEMCKHRVQSVQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalyst Selection
The reaction proceeds via base-catalyzed enolate formation from acetic anhydride, followed by nucleophilic attack on the aldehyde carbonyl. Dehydration and decarboxylation yield the final product. The patent emphasizes a dual-catalyst system combining potassium acetate (catalyst I) and zinc acetate (catalyst II), which synergistically enhance reaction rates and selectivity. Alternative catalysts, such as sodium carbonate or lead acetate, were tested but resulted in lower yields (43.7–72.3%) compared to the optimal zinc acetate system (91.5%).
Industrial Process Parameters
Key operational parameters include:
-
Temperature : Reflux conditions (135–155°C) to drive dehydration.
-
Solvent : Dimethylbenzene (xylene) for high-temperature stability.
-
Molar Ratios : A 1:1.5 ratio of p-methoxybenzaldehyde to acetic anhydride ensures complete conversion.
Post-reaction steps involve pH adjustment to precipitate the crude product, followed by recrystallization in toluene to achieve ≥99.5% purity (HPLC).
Table 1: Catalyst Performance in Knoevenagel Condensation (Patent Data)
| Catalyst I | Catalyst II | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Potassium acetate | Zinc acetate | 91.5 | 99.93 |
| Sodium acetate | Zinc acetate | 72.3 | 99.54 |
| Potassium carbonate | Zinc acetate | 82.0 | 99.85 |
| Potassium acetate | Lead acetate | 43.7 | 99.62 |
Verley-Doebner Modification: Academic Synthesis with Stereoselective Control
The Verley-Doebner reaction, a variant of the Knoevenagel condensation, employs malonic acid and pyridine-β-alanine catalysis to generate p-methoxycinnamic acid with strict stereoselectivity.
Mechanistic Insights
Malonic acid undergoes deprotonation by β-alanine, forming a resonance-stabilized enolate that attacks p-methoxybenzaldehyde. Pyridine facilitates proton shuffling, promoting dehydration and decarboxylation to yield exclusively the trans isomer (confirmed via -NMR coupling constants, ).
Laboratory-Scale Protocol
-
Reagents : p-Anisaldehyde (4-methoxybenzaldehyde), malonic acid, pyridine, β-alanine.
-
Conditions : Reflux in pyridine (4 hours), followed by acidification with HCl to precipitate the product.
-
Yield : Reported yields range from 65–75%, with purity confirmed by melting point (168–170°C) and UV-Vis spectroscopy ().
Purification and Quality Control Strategies
Crystallization and Solvent Recovery
Crude p-methoxycinnamic acid from the Knoevenagel process is dissolved in toluene (4:1 mass ratio) and refluxed to remove residual water. Cooling to 10°C induces crystallization, yielding needle-like crystals with ≤0.5% total impurities (GC). Toluene filtrate is recycled, reducing solvent waste by 30%.
Analytical Characterization
-
HPLC : Reverse-phase C18 columns (UV detection at 254 nm) confirm purity ≥99.5%.
-
-NMR : Aromatic protons at δ 7.6–6.8 ppm (doublets, ) and the α,β-unsaturated proton at δ 6.3 ppm () validate the trans configuration.
-
IR Spectroscopy : Strong absorptions at 1685 cm (C=O) and 1630 cm (C=C).
Comparative Analysis of Methodologies
Table 2: Knoevenagel vs. Verley-Doebner Synthesis
| Parameter | Knoevenagel (Patent) | Verley-Doebner (Academic) |
|---|---|---|
| Catalyst | Zn(OAc)/KOAc | β-alanine/pyridine |
| Solvent | Xylene | Pyridine |
| Yield | 91.5% | 65–75% |
| Purity | ≥99.5% | ≥98% |
| Stereoselectivity | Not reported | 100% trans |
| Scalability | Industrial (100+ kg) | Laboratory (mg–g scale) |
Chemical Reactions Analysis
Types of Reactions: 2-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 2-(4-Methoxyphenyl)propanol.
Substitution: 4-Bromo-2-(4-methoxyphenyl)acrylic acid.
Scientific Research Applications
The biological activities of 2-(4-methoxyphenyl)prop-2-enoic acid have been the subject of various studies, indicating its potential therapeutic uses:
Antioxidant Properties
Research shows that compounds with similar structures exhibit significant antioxidant activity. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Hydrazone derivatives related to this compound have demonstrated antimicrobial effects against several bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.
Pharmaceutical Applications
The pharmaceutical applications of this compound are diverse:
Drug Development
Given its biological activities, this compound is being investigated for its potential as a lead compound in drug development for treating oxidative stress-related diseases, infections, and cancer.
Formulation in Skincare Products
Due to its antioxidant properties, it is being explored for use in skincare formulations aimed at reducing oxidative damage caused by UV radiation and environmental factors.
Case Studies
Several studies highlight the effectiveness of this compound:
Study on Antioxidant Effects
A study conducted on the antioxidant capacity of methoxycinnamic acid derivatives found that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro. The findings suggest potential applications in preventing oxidative damage in skin cells.
Antimicrobial Activity Assessment
In another study, the antimicrobial efficacy of this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent.
Data Table: Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Structure | Antioxidant, Antimicrobial, Anticancer | Methoxy group enhances reactivity |
| 4-Methoxycinnamic Acid | Structure | Antioxidant | Commonly used in sunscreens |
| Phenylhydrazine | Structure | Antimicrobial | Basic hydrazine derivative |
| 4-Methoxybenzaldehyde | Structure | Antioxidant | Simple aromatic aldehyde |
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs and their properties:
Key Differences and Functional Implications
Substituent Effects: Electron-Donating vs. Withdrawing Groups: The methoxy group in this compound is electron-donating, enhancing resonance stabilization of the aromatic ring, whereas chloro substituents (e.g., in Mecoprop) are electron-withdrawing, increasing reactivity toward electrophilic substitution . Hydroxyl vs. Methoxy: Replacing methoxy with hydroxyl (as in p-coumaric acid) reduces steric bulk but increases hydrogen-bonding capacity, influencing solubility and antioxidant activity .
Functional Group Modifications: Ester Derivatives: Ethyl esters (e.g., ethyl 3-(4-methoxyphenyl)prop-2-enoate) exhibit higher lipophilicity, improving membrane permeability but reducing aqueous solubility compared to the carboxylic acid form .
Biological Activity: Anti-Urolithiasis: this compound demonstrates inhibition of urinary crystal formation, attributed to its carboxylic acid group chelating calcium ions . Herbicidal Action: Mecoprop’s phenoxypropanoic acid structure disrupts auxin signaling in plants, a mechanism absent in cinnamic acid derivatives .
Q & A
Q. What are the established synthetic routes for 2-(4-methoxyphenyl)prop-2-enoic acid?
The compound is commonly synthesized via the Knoevenagel condensation between 4-methoxybenzaldehyde and malonic acid, catalyzed by piperidine in ethanol under reflux. Purification typically involves recrystallization from ethanol or aqueous ethanol to achieve high purity. Alternative routes include Wittig reactions using triphenylphosphine ylides. Reaction optimization should focus on solvent selection, catalyst loading, and temperature control to minimize side products .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and diffraction data are collected at low temperatures (e.g., 100 K). The SHELX suite (SHELXT for solution, SHELXL for refinement) is used to solve and refine the structure. Key parameters include space group assignment (e.g., ), hydrogen bonding networks (e.g., carboxylic acid dimers), and thermal displacement parameters. Validation tools like PLATON ensure data integrity .
Q. What spectroscopic techniques are used for structural characterization?
- NMR : NMR (δ 7.6–6.8 ppm for aromatic protons; δ 6.3 and 7.6 ppm for α,β-unsaturated protons) and NMR (δ 170 ppm for carboxylic acid C=O).
- IR : Stretching bands at ~1680 cm (C=O), 1630 cm (C=C), and 1250 cm (C-O of methoxy group).
- Mass Spectrometry (MS) : Molecular ion peak at 178.17 (calculated for ) .
Q. What stability considerations are critical for storage and handling?
The compound is stable under inert atmospheres (N/Ar) but susceptible to photodegradation. Store in amber vials at 2–8°C. Thermal stability should be assessed via differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typically). Avoid prolonged exposure to moisture to prevent hydrolysis of the methoxy group .
Advanced Research Questions
Q. How can discrepancies in reported physicochemical properties (e.g., melting points) be resolved?
Discrepancies often arise from polymorphism or impurities. Strategies include:
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile).
- Purity Analysis : HPLC with a C18 column (UV detection at 254 nm) or chiral columns for enantiomeric purity.
- Controlled Replication : Standardize heating rates (e.g., 10°C/min in DSC) and sample preparation protocols .
Q. What computational methods elucidate electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and acid dissociation constants (pK). Software like Gaussian or ORCA is used. For example, the HOMO of the α,β-unsaturated system indicates nucleophilic attack sites .
Q. How is hydrogen bonding analyzed in its crystal lattice?
Graph set analysis (Etter’s rules) categorizes hydrogen bonds into motifs like (discrete dimers) or (chains). Tools like Mercury visualize interactions, while Hirshfeld surfaces quantify contact contributions (e.g., O-H···O vs. C-H···π). This aids in co-crystal design for enhanced solubility .
Q. What challenges arise in synthesizing pharmacologically active derivatives?
- Regioselectivity : Methoxy and carboxylic acid groups direct electrophilic substitution (e.g., nitration at the 3-position).
- Functionalization : Protect the carboxylic acid (e.g., methyl ester) before introducing substituents like halides or amines.
- Biological Testing : Use in vitro assays (e.g., COX-2 inhibition) with purity >95% (validated by LC-MS) .
Q. How does the compound interact in supramolecular systems?
As a hydrogen bond donor/acceptor , it forms co-crystals with pyridine derivatives or APIs (active pharmaceutical ingredients). Phase diagrams constructed via slurry experiments identify stoichiometric ratios. Pair distribution function (PDF) analysis probes short-range order in amorphous dispersions .
Q. What advanced safety protocols are needed for carcinogenic risk mitigation?
Though not classified as a carcinogen, assume worst-case scenarios:
- Engineering Controls : Use fume hoods for powder handling; local exhaust ventilation.
- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness), Tyvek® suits, and P100 respirators.
- Exposure Monitoring : Air sampling (OSHA PV2121 method) and biological monitoring for urinary metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
